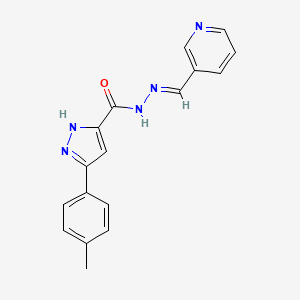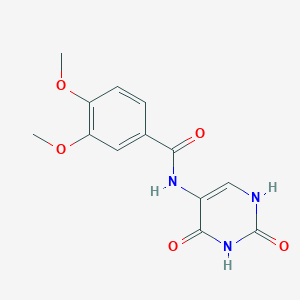![molecular formula C18H22N4O2S B5567604 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5567604.png)
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, particularly those involving N-substituted imidazolylbenzamides, has been explored in various studies. For instance, Morgan et al. (1990) detailed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the potential methodology that could be applied to the synthesis of our target compound (Morgan et al., 1990). Additionally, compounds with structural similarities, such as those involving thiazole and imidazolyl moieties, have been synthesized through various organic reactions, hinting at the synthetic routes that could be relevant for our compound (Basheer & Rappoport, 2006).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated using techniques such as X-ray diffraction. For example, Sharma et al. (2016) investigated the crystal structure of a thiazole-oxadiazole derivative, providing insights into the structural aspects that could be similar to those of the target compound (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of thiazole and benzamide derivatives have been extensively studied. For example, the reactivity of thiazole derivatives with various reagents can lead to a diverse range of products, which provides a foundation for understanding the chemical behavior of the target compound (Horishny & Matiychuk, 2020).
科学的研究の応用
Anticancer Applications
A series of substituted benzamides, including compounds with structural similarities to N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide, were designed and synthesized for their anticancer activity. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential as anticancer agents. The research indicates the significance of the molecular structure in determining the anticancer efficacy of these compounds (Ravinaik et al., 2021).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, closely related to the structure of interest, demonstrated their potential as selective class III agents for cardiac electrophysiological activity. This indicates the compound's relevance in exploring new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Antimycobacterial Activity
Derivatives of the compound have been investigated for their antimycobacterial activity. Notably, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing various linkers based on the structure of interest showed considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This research opens new directions for further studies on the antimycobacterial potential of these compounds (Lv et al., 2017).
Antimicrobial and Antioxidant Properties
Compounds derived from thiosemicarbazide, incorporating structures related to N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide, were synthesized and their antimicrobial activities assessed. The study highlights the utility of these derivatives in developing new antimicrobial agents (Elmagd et al., 2017).
Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives, related to the compound , have been synthesized and studied for their gelation behavior, demonstrating the role of methyl functionality and multiple non-covalent interactions in gelation. This research suggests the potential of these compounds in material science, particularly in the development of supramolecular gels (Yadav & Ballabh, 2020).
作用機序
特性
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-4-5-14(10-15(11)22-9-8-20-18(22)24)17(23)19-7-6-16-21-12(2)13(3)25-16/h4-5,10H,6-9H2,1-3H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRAIWJRPORRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=NC(=C(S2)C)C)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5567529.png)
![3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone](/img/structure/B5567536.png)
![2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide](/img/structure/B5567540.png)

![(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567551.png)
![3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5567553.png)
![2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5567555.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5567569.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5567593.png)
![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)
